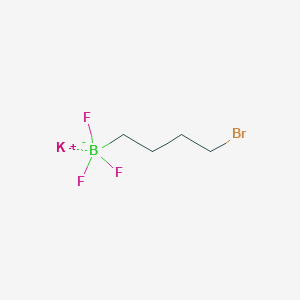

Potassium (4-bromobutyl)trifluoroborate

Description

BenchChem offers high-quality Potassium (4-bromobutyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (4-bromobutyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H8BBrF3K |

|---|---|

Molecular Weight |

242.92 g/mol |

IUPAC Name |

potassium;4-bromobutyl(trifluoro)boranuide |

InChI |

InChI=1S/C4H8BBrF3.K/c6-4-2-1-3-5(7,8)9;/h1-4H2;/q-1;+1 |

InChI Key |

SQAUEJPAGMJPPO-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CCCCBr)(F)(F)F.[K+] |

Origin of Product |

United States |

The Synthesis of Primary Alkyltrifluoroborates from Alkenes: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery and complex molecule synthesis, the formation of robust carbon-carbon bonds is paramount. While traditional organoboranes and boronic acids are foundational to the Suzuki-Miyaura cross-coupling reaction, their utility is often bottlenecked by inherent instability. Tricoordinate boronic acids are highly susceptible to protodeboronation, oxidation, and trimerization into boroxines[1].

To circumvent these limitations, potassium primary alkyltrifluoroborates (R-BF₃K) have emerged as superior nucleophilic partners. Fortified by strong boron-fluorine bonds, these tetracoordinate salts act as protected forms of boronic acids. They are indefinitely stable to air and moisture, highly crystalline, and can be easily synthesized from widely available terminal alkenes[2][3]. This whitepaper provides an in-depth, self-validating guide to the synthesis, purification, and application of primary alkyltrifluoroborates.

Mechanistic Foundations

The synthesis of primary alkyltrifluoroborates from terminal alkenes relies on a highly efficient, two-stage tandem sequence: Anti-Markovnikov Hydroboration followed by Fluorination .

-

Hydroboration: The terminal alkene is treated with a hydroborating agent. While 9-BBN is classically used to generate trialkylboranes, its extreme air sensitivity and poor functional group tolerance make it suboptimal for bench-stable reagent synthesis[2]. Instead, reagents like dibromoborane-dimethyl sulfide (HBBr₂·SMe₂) or pinacolborane (PinB) are preferred. These reagents undergo stereospecific syn-addition across the alkene, placing the boron atom at the less sterically hindered primary carbon[3][4].

-

Fluorination: The resulting alkylborane intermediate (often hydrolyzed to a boronic acid or left as a boronic ester) is treated with aqueous potassium hydrogen difluoride (KHF₂). The thermodynamic driving force of this step is the formation of three highly stable B-F bonds. The tetracoordinate nature of the resulting species prevents the empty p-orbital interactions that typically degrade tricoordinate boranes[1][3].

Mechanistic pathway for synthesizing primary alkyltrifluoroborates.

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the physical causality behind the action to ensure reproducibility and troubleshooting clarity.

Protocol A: Hydroboration of Terminal Alkenes

This protocol utilizes HBBr₂·SMe₂, which offers excellent regioselectivity and functional group tolerance[3].

-

Preparation: In a flame-dried, argon-purged flask fitted with a reflux condenser, dissolve the terminal alkene (1.0 equiv) in anhydrous CH₂Cl₂ (approx. 0.5 M).

-

Reagent Addition: Slowly add HBBr₂·SMe₂ (1.0 M in CH₂Cl₂, 1.0 equiv) dropwise at room temperature.

-

Causality: Slow addition controls the exothermic nature of the hydroboration and prevents localized heating, which can lead to unwanted alkene isomerization.

-

-

Reflux: Heat the reaction mixture to reflux for 4 hours to ensure complete conversion to the alkyldibromoborane.

-

Hydrolysis Quench: Cool the reaction strictly to 0 °C. Slowly add deionized H₂O dropwise.

-

Phase Separation: Dilute with additional CH₂Cl₂, separate the organic layer, and concentrate under vacuum to yield the crude primary alkylboronic acid.

Protocol B: Conversion to Potassium Alkyltrifluoroborate

The crude boronic acid is directly converted to the trifluoroborate salt without intermediate purification[5][6].

-

Fluorination: Dissolve the crude boronic acid in methanol (approx. 0.2 M). Add a 4.5 M aqueous solution of KHF₂ (4.0 to 7.5 equiv).

-

Causality: KHF₂ acts as both the fluoride source and the potassium donor. The reaction must contain water to solubilize the KHF₂ and facilitate the rapid displacement of the hydroxyl ligands. A heavy white precipitate will form almost immediately as the highly polar BF₃K salt drops out of the organic-aqueous mixture[6].

-

-

Solvent Removal: Stir for 30 minutes, then remove all solvents under reduced pressure. Thoroughly dry the resulting solid under high vacuum.

-

Selective Extraction: Triturate/extract the completely dry solid with hot acetone (4 × 60 mL). Filter the suspension.

-

Precipitation: Concentrate the acetone filtrate to a minimal volume. Add diethyl ether (3–5 times the volume of acetone) to induce crystallization. Filter and dry the pure, white crystalline powder[6].

Quantitative Data & Optimization

The tandem hydroboration-fluorination protocol is robust across a wide variety of functionalized alkenes. The table below summarizes expected yields utilizing different hydroborating agents prior to KHF₂ treatment.

| Alkene Substrate | Hydroborating Agent | Fluorinating Agent | Isolated Yield (%) | Ref |

| But-3-enyl benzoate | HBBr₂·SMe₂ | KHF₂ (aq) | 81% | [3] |

| 5-Bromo-1-pentene | Dichloroborane | KHF₂ (aq) | 85% | [5] |

| Pinacol Boronate Derivatives | PinB / Catalyst | KHF₂ (aq) | 77% | [6] |

Note: Yields represent the overall two-step sequence from the starting alkene to the isolated, analytically pure potassium salt.

Downstream Applications

The unique stability of primary alkyltrifluoroborates allows them to be utilized in diverse, complex synthetic workflows where traditional organoboranes would fail.

Suzuki-Miyaura Cross-Coupling

Primary alkyltrifluoroborates are exceptional nucleophiles for Pd-catalyzed cross-coupling with aryl chlorides, bromides, and triflates. In a typical reaction (e.g., using Pd(OAc)₂ or PdCl₂(dppf)), the trifluoroborate salt slowly hydrolyzes in situ in the presence of water and a base (like Cs₂CO₃) to release the active boronic acid at a controlled rate. This "slow-release" mechanism prevents the buildup of the tricoordinate species, thereby suppressing protodeboronation and homocoupling side reactions[1][2].

Photoredox Minisci Alkylation

Beyond transition-metal catalysis, primary alkyltrifluoroborates serve as excellent radical precursors. Despite primary alkyltrifluoroborates having a markedly high oxidation potential ( Ered=+1.90 V vs. SCE), specific organic photocatalysts (such as MesAcr) can successfully oxidize them via single-electron transfer (SET). This generates a highly reactive primary alkyl radical that can undergo metal-free C–H alkylation of heteroarenes (Minisci reaction), providing a sustainable approach to late-stage functionalization in drug discovery[7].

Divergent downstream applications of primary alkyltrifluoroborates.

References

-

Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: PMC / NIH URL:2

-

Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation Source: Chemical Science (RSC Publishing) URL:7

-

Science of Synthesis Knowledge Updates 2013/3 Source: Thieme Connect URL:6

-

Synthesis of Potassium 5-Bromopentyltrifluoroborate via Hydroboration of a Haloalkene Source: Organic Syntheses URL:5

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: ResearchGate URL:1

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: SciSpace URL:3

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews - ACS Publications URL:4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00283A [pubs.rsc.org]

A Comprehensive Technical Guide to NMR Spectral Data of Potassium Alkyltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Rising Prominence of Potassium Alkyltrifluoroborates

Potassium alkyltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly in the realm of cross-coupling reactions.[1][2] Their remarkable stability to air and moisture, coupled with their ease of handling, offers a significant advantage over other organoboron compounds.[3][4] This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectral characteristics of potassium alkyltrifluoroborates, offering a crucial tool for their identification, characterization, and quality control in research and development settings.

This document will delve into the nuances of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy as applied to this class of compounds. We will explore typical chemical shifts, coupling constants, and the underlying principles that govern these spectral features. Furthermore, this guide will provide field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Multi-Nuclear NMR Analysis: A Holistic Approach to Characterization

A comprehensive understanding of the structure and purity of potassium alkyltrifluoroborates necessitates a multi-nuclear NMR approach. Each nucleus provides a unique and complementary piece of the structural puzzle.

¹⁹F NMR: The Most Revealing Nucleus

For potassium alkyltrifluoroborates, ¹⁹F NMR is often the most informative and straightforward technique. The fluorine-19 nucleus boasts a high natural abundance (100%) and a high magnetogyric ratio, making it a highly sensitive nucleus for NMR analysis.[5][6]

The ¹⁹F NMR spectra of potassium alkyltrifluoroborates are characterized by a single resonance for the three equivalent fluorine atoms, which is split into a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (spin I = 3/2).[5][7] The chemical shifts for the fluorine atoms attached to the boron typically fall within the range of -129 to -141 ppm.[5][6]

Key Observables in ¹⁹F NMR:

-

Chemical Shift (δ): Provides information about the electronic environment of the fluorine atoms.

-

¹J(¹⁹F-¹¹B) Coupling Constant: Confirms the B-F bond and provides structural information. The magnitude of this coupling can be influenced by the solvent.[5][6]

¹¹B NMR: Direct Insight into the Boron Center

¹¹B NMR provides direct information about the coordination and electronic environment of the boron atom. Boron-11 has a nuclear spin of 3/2 and is a quadrupolar nucleus, which can lead to broad signals.[5][8]

In potassium alkyltrifluoroborates, the boron atom is tetracoordinate, and its ¹¹B NMR spectrum typically displays a quartet (1:3:3:1) due to coupling with the three equivalent fluorine atoms.[5][7] The chemical shifts for tetracoordinate alkyltrifluoroborates are generally observed between +12 and -8 ppm.[9]

Challenges and Solutions in ¹¹B NMR: The quadrupolar nature of the ¹¹B nucleus can lead to rapid relaxation and, consequently, broad lines, which may obscure the coupling information.[5] To overcome this, specialized pulse sequences can be employed to narrow the lines and improve resolution, allowing for the observation of the ¹¹B–¹⁹F coupling constants.[5][6]

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides detailed information about the carbon framework of the alkyl group. A key feature in the ¹³C NMR spectrum of a potassium alkyltrifluoroborate is the signal for the carbon atom directly attached to the boron. This signal is often broadened due to the quadrupolar relaxation of the adjacent ¹¹B nucleus.[5][6] The chemical shifts of other carbon atoms in the alkyl chain are influenced by standard substituent effects.

¹H NMR: Characterizing the Alkyl Moiety

¹H NMR is essential for elucidating the structure of the alkyl group. The chemical shifts and coupling patterns of the protons provide detailed information about their connectivity and stereochemical relationships. Protons on the carbon alpha to the boron atom are influenced by the electronegativity of the trifluoroborate group and will typically appear at a characteristic chemical shift.

Factors Influencing NMR Spectra

Several factors can influence the NMR spectra of potassium alkyltrifluoroborates, and understanding these is crucial for accurate data interpretation.

-

Solvent Effects: The choice of solvent can significantly impact the chemical shifts and coupling constants, particularly for the ¹¹B and ¹⁹F nuclei.[5][9] Polar aprotic solvents like DMSO-d₆ are often preferred due to the good solubility of these salts and the minimal changes observed in chemical shifts and coupling constants with temperature.[5][6] Protic solvents can lead to smaller ¹J(¹⁹F-¹¹B) coupling constants.[6]

-

Temperature: While chemical shifts are generally not significantly affected by temperature, coupling constants can show some temperature dependence.[5]

-

Hydrolytic Stability: Potassium organotrifluoroborates can undergo hydrolysis to the corresponding boronic acids.[10] The rate of hydrolysis is influenced by factors such as the electronic nature of the organic group and the presence of acid or base.[6][10] This potential for degradation should be considered during sample preparation and analysis.

Data Summary: Typical NMR Spectral Parameters

The following table summarizes typical NMR spectral data for potassium alkyltrifluoroborates based on published literature.[5][6]

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹⁹F | -129 to -141 | Quartet | ¹J(¹⁹F-¹¹B) | Referenced to external CF₃CO₂H.[5] |

| ¹¹B | +12 to -8 | Quartet | ¹J(¹¹B-¹⁹F) | Referenced to external BF₃·Et₂O.[5][9] Broad signals are common. |

| ¹³C | Varies | Singlet (often broad for C-B) | - | The carbon attached to boron is often broad due to quadrupolar relaxation.[5] |

| ¹H | Varies | Varies | ⁿJ(¹H-¹H) | Provides detailed information about the alkyl group structure. |

Experimental Protocols: A Guide to High-Quality Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following protocols provide a framework for the successful analysis of potassium alkyltrifluoroborates.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Sample Preparation Protocol

-

Material Weighing: Accurately weigh approximately 5-10 mg of the potassium alkyltrifluoroborate salt.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a common choice due to the good solubility of the salts and its stability across a range of temperatures.[5][6]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are transferred, as this can degrade the spectral quality.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Recommended NMR Acquisition Parameters

The following are typical acquisition parameters. These may need to be optimized depending on the specific instrument and sample.

-

¹H NMR:

-

Pulse Angle: 45°

-

Acquisition Time: ~3-4 s

-

Repetitions: 16

-

Spectral Width: ~15 ppm

-

-

¹³C NMR:

-

Pulse Angle: 90°

-

Delay: ~2 s

-

Acquisition Time: ~1.5-2 s

-

Repetitions: 1024 (or more, depending on concentration)

-

Spectral Width: ~250 ppm

-

-

¹⁹F NMR:

-

Pulse Angle: 45°

-

Delay: ~1 s

-

Acquisition Time: ~0.3 s

-

Repetitions: 80

-

Spectral Width: ~180 ppm

-

-

¹¹B NMR:

-

Utilize a pulse sequence designed to reduce quadrupolar broadening (e.g., S2PUL on Varian/Agilent instruments).[5]

-

Acquisition Time: ~1 s

-

Repetitions: 128

-

Spectral Width: ~170 ppm

-

Logical Relationships in Multi-Nuclear NMR Data Interpretation

The interpretation of NMR data for potassium alkyltrifluoroborates relies on the logical connection between the information obtained from each nucleus.

Caption: Interconnectivity of information from multi-nuclear NMR for structural elucidation.

Conclusion: Empowering Research through Robust Analytical Data

A thorough understanding and proficient application of multi-nuclear NMR spectroscopy are critical for the successful utilization of potassium alkyltrifluoroborates in research and development. This guide has provided a comprehensive overview of the key spectral features, influential factors, and practical protocols for the NMR analysis of these versatile reagents. By leveraging the insights from ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, researchers can confidently characterize their materials, ensuring the integrity and reproducibility of their synthetic endeavors.

References

-

Oliveira, B. L., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

San Diego State University Department of Chemistry and Biochemistry. 11B NMR Chemical Shifts. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Organic Spectroscopy International. 11B NMR. [Link]

-

Oliveira, B. L., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(42), 17703-17708. [Link]

-

Organic Syntheses. Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. [Link]

-

SpectraBase. POTASSIUM-BENZYLTRIFLUOROBORATE - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. POTASSIUM-3-METHOXY-PHENYLSULFANYLMETHYLTRIFLUOROBORATE - Optional[11B NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. [Link]

-

Perlego. Factors Affecting Chemical Shift | Overview & Research Examples. [Link]

-

White Rose eTheses Online. Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

ResearchGate. Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. [Link]

-

Organic Syntheses. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Europe PMC. [Link]

-

Scribd. Factors Influencing Proton NMR Shifts. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Molander, G. A., & Brown, A. R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Potassium (4-bromobutyl)trifluoroborate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, the quest for stable, versatile, and efficient reagents is paramount. Among the various classes of organoboron compounds, potassium organotrifluoroborates have emerged as exceptionally valuable synthetic intermediates.[1][2] Their remarkable stability to air and moisture, coupled with their predictable reactivity, makes them superior alternatives to their boronic acid counterparts, which can be prone to decomposition and protodeboronation.[3][4] This guide focuses on a particularly useful member of this class: Potassium (4-bromobutyl)trifluoroborate. This bifunctional reagent, possessing both a nucleophilic organotrifluoroborate moiety and an electrophilic alkyl bromide, offers a unique platform for the sequential introduction of molecular complexity, a highly desirable attribute in the synthesis of pharmaceutical agents and other complex molecular architectures.[3][5]

This document provides a comprehensive overview of the physical and chemical properties of Potassium (4-bromobutyl)trifluoroborate, detailed protocols for its synthesis and application in the cornerstone Suzuki-Miyaura cross-coupling reaction, and essential safety and handling information. The insights provided herein are grounded in established scientific literature and are intended to empower researchers to effectively utilize this powerful synthetic tool.

Core Properties of Potassium (4-bromobutyl)trifluoroborate

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory. This section details the key characteristics of Potassium (4-bromobutyl)trifluoroborate.

Physical Properties

Potassium (4-bromobutyl)trifluoroborate is a white, crystalline solid that is generally stable under ambient conditions.[6] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1404336-35-5 | [6] |

| Molecular Formula | C4H8BBrF3K | [7] |

| Molecular Weight | 246.91 g/mol | Inferred from formula |

| Appearance | White shimmery solid | [6] |

| Melting Point | >250 °C | [6] |

| Solubility | Generally soluble in polar organic solvents such as acetone, acetonitrile, DMF, and DMSO. Slightly soluble in water. | [8][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. The following data has been reported for Potassium (4-bromobutyl)trifluoroborate:

-

¹H NMR (400 MHz, acetone-d₆) δ: 3.45 (t, J = 7.0 Hz, 2H), 2.03–1.63 (m, 2H), 1.32 (dq, J = 32.3, 8.3, 7.9 Hz, 4H), 0.18 (h, J = 7.0 Hz, 2H).[6]

-

¹³C NMR (101 MHz, acetone-d₆) δ: 35.5, 34.1, 32.6, 25.1 (q, J = 2.5 Hz), 19.0 (br).[6]

-

¹⁹F and ¹¹B NMR: While specific spectra for this compound are not widely published, the fluorine atoms attached to the boron in organotrifluoroborates typically exhibit chemical shifts in the range of -129 to -141 ppm in the ¹⁹F NMR spectrum.[8] The ¹¹B NMR spectrum would be expected to show a broad signal characteristic of a tetracoordinate boron atom.[10]

FT-IR Spectroscopy: The infrared spectrum of Potassium (4-bromobutyl)trifluoroborate would be expected to show characteristic absorption bands for C-H stretching and bending, C-Br stretching, and B-F stretching vibrations. The B-F stretching bands are typically strong and appear in the region of 1100-900 cm⁻¹.

Synthesis of Potassium (4-bromobutyl)trifluoroborate

The synthesis of Potassium (4-bromobutyl)trifluoroborate can be achieved through a streamlined, two-pot procedure starting from the readily available 4-bromo-1-butene.[6] This method avoids the need for purification of the intermediate boronic acid, which can be challenging.

Synthetic Workflow

Caption: Synthetic route to Potassium (4-bromobutyl)trifluoroborate.

Step-by-Step Experimental Protocol

Step 1: Hydroboration of 4-bromo-1-butene

-

To a solution of 4-bromo-1-butene in an appropriate anhydrous solvent (e.g., diethyl ether), add triethylsilane.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of boron trichloride in hexanes while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-bromobutyl)boronic acid.

Step 2: Conversion to Potassium (4-bromobutyl)trifluoroborate

-

Dissolve the crude (4-bromobutyl)boronic acid in a mixture of diethyl ether and water.

-

Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).

-

Stir the mixture vigorously at room temperature for several hours.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to afford pure Potassium (4-bromobutyl)trifluoroborate.[6]

Rationale behind Experimental Choices:

-

Hydroboration: The use of boron trichloride and triethylsilane provides a convenient in situ source of dichloroborane for the hydroboration of the alkene.

-

Two-Pot Procedure: Bypassing the purification of the intermediate boronic acid, which can be prone to decomposition, improves the overall efficiency and yield of the synthesis.[6]

-

Conversion to Trifluoroborate: The reaction with potassium hydrogen difluoride is a robust and high-yielding method for converting boronic acids to their corresponding trifluoroborate salts.[8]

Chemical Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The synthetic utility of Potassium (4-bromobutyl)trifluoroborate lies in its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

Reaction Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the organotrifluoroborate is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 4-Aryl-1-butanols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of Potassium (4-bromobutyl)trifluoroborate with an arylboronic acid, followed by an in-situ cyclization or subsequent functionalization of the bromo group. For the synthesis of 4-aryl-1-butanols, the bromine can be displaced by a hydroxide source after the coupling reaction.

Materials:

-

Potassium (4-bromobutyl)trifluoroborate

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., RuPhos)[8]

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., toluene/water mixture)[8]

Procedure:

-

To a reaction vessel, add Potassium (4-bromobutyl)trifluoroborate, the arylboronic acid, and the base.

-

Add the palladium catalyst and the phosphine ligand.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent system (e.g., 10:1 toluene/water).

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validating System:

-

Monitoring Reaction Progress: Regular analysis by TLC or LC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

-

Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, MS) and compared with expected data.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific Safety Data Sheet (SDS) for Potassium (4-bromobutyl)trifluoroborate is not widely available, information can be inferred from related compounds such as potassium bromomethyltrifluoroborate and potassium (4-bromophenyl)trifluoroborate.[11]

Potential Hazards:

-

Skin and Eye Irritation: Similar to other organotrifluoroborates, this compound may cause skin and serious eye irritation.

-

Harmful if Swallowed: Ingestion may be harmful.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion and Future Outlook

Potassium (4-bromobutyl)trifluoroborate stands out as a highly valuable and versatile reagent for modern organic synthesis. Its inherent stability, coupled with its dual reactivity, provides a powerful tool for the construction of complex molecular frameworks, particularly in the realm of drug discovery and development. The reliable protocols for its synthesis and application in the Suzuki-Miyaura cross-coupling reaction, as detailed in this guide, are designed to facilitate its seamless integration into research workflows. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance and application of well-designed reagents like Potassium (4-bromobutyl)trifluoroborate are poised to expand even further.

References

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Retrieved from [Link]

- Fisher Scientific. (2025).

- Merck Millipore. (2025).

-

Yin, J., & Li, G. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. RSC Advances, 8(38), 21484-21488. Retrieved from [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Retrieved from [Link]

-

Solubility of potassium fluoride. ScienceDirect. Retrieved from [Link]

-

Organic Chemistry Portal. Potassium trifluoroborate synthesis by hydroboration or C-B coupling reaction. Retrieved from [Link]

-

Ochoa, G., Belsher, J. D., & Reynolds, J. G. (2019). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 244, 173-181. Retrieved from [Link]

- Carl ROTH GmbH + Co. KG. (2025).

-

Cole, T. E. 11B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2014). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 91, 261-272. Retrieved from [Link]

- Washington Mills. (2023).

- Candeias, N. R., & Gois, P. M. P. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Chemistry – A European Journal, 18(27), 8278-8283.

-

Dreher, S. D., et al. (2023). Synthesis of Potassium 5-Bromopentyltrifluoroborate via Hydroboration of a Haloalkene. Organic Syntheses, 100, 218-233. Retrieved from [Link]

- Thermo Fisher Scientific. (2025).

-

Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(19), 8424–8429. Retrieved from [Link]

-

NextSDS. POTASSIUM (4-AMINOCARBONYLPHENYL)TRIFLUOROBORATE — Chemical Substance Information. Retrieved from [Link]

- 日本薬学会. (2013). NMR に よ る 解 析. ファルマシア, 49(11), 1055-1059.

-

Broom, T., et al. (2020). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 24(1), 74-80. Retrieved from [Link]

-

Bode, J. W., et al. (2015). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. Retrieved from [Link]

- Merck Millipore. (2023).

- Zhang, L., et al. (2012). Solubility of KF in four organic solvents and thermodynamic dissolution functions.

-

Gabbaï, F. P., et al. (2013). 1H NMR Binding Studies of3 with Various Anions. Chemical Communications, 49(82), 9479-9481.

-

ChemRadar. Potassium tetrafluoroborate CAS#14075-53-7 | Regulatory Information. Retrieved from [Link]

- 高磁場 NMR の利用 13C 検出への期待. JEOL.

- El-Gyar, S. A., & El-Sayed, M. Y. (1987). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta, 34(9), 787-790.

-

IMSERC. NMR Periodic Table: Potassium NMR. Northwestern University. Retrieved from [Link]

- NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Masaryk University.

Sources

- 1. washingtonmills.com [washingtonmills.com]

- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. researchgate.net [researchgate.net]

introduction to organotrifluoroborate chemistry in organic synthesis

While Suzuki-Miyaura coupling excels at sp2

sp2sp3β4The Molander group revolutionized this space by introducing single-electron transmetalation via photoredox/nickel dual catalysis[5]. Instead of forcing a difficult two-electron transfer, an iridium photocatalyst (e.g., Ir[dFCF3ppy]2(bpy)+ ) is excited by visible light. The excited photocatalyst acts as a potent single-electron oxidant, stripping one electron from the electron-rich alkyltrifluoroborate.

This oxidation triggers the fragmentation of the C-B bond, expelling BF3 and generating a highly reactive, carbon-centered alkyl radical ( Csp3∙ )[6]. This radical is rapidly intercepted by a nickel catalyst that has already undergone oxidative addition with an aryl halide. The resulting Ni(III) intermediate readily undergoes reductive elimination to form the new Csp3−Csp2 bond[5][7].

Fig 2: Single-electron transmetalation via Ir/Ni dual photoredox catalysis.

This paradigm is completely orthogonal to traditional two-electron regimes. In fact, an sp3 -hybridized organotrifluoroborate can be selectively coupled in the exact same reaction vessel as an sp2 -hybridized organotrifluoroborate without any cross-reactivity from the latter, highlighting the exquisite chemoselectivity of this approach[5][7].

Self-Validating Experimental Protocols

To ensure reproducibility and operational success, the following protocols have been designed with built-in validation steps.

Protocol A: Synthesis of Potassium Organotrifluoroborates[2][9]

Rationale: The use of KHF2 provides both the fluoride source for coordination and the potassium counterion to precipitate the highly crystalline product, driving the equilibrium forward.

-

Preparation: Dissolve the starting boronic acid or pinacol ester (1.0 equiv, 10 mmol) in methanol (20 mL).

-

Fluorination: In a separate plastic beaker (to avoid etching glassware), dissolve KHF2 (3.0 equiv, 30 mmol) in minimal water ( 10 mL).

-

Addition: Slowly add the aqueous KHF2 solution to the methanolic boron solution at room temperature. Stir vigorously for 1–2 hours.

-

Validation Check: A thick white precipitate should form within 15 minutes, indicating the successful formation of the insoluble potassium salt.

-

-

Isolation: Concentrate the suspension under reduced pressure to remove methanol. Lyophilize or dry under high vacuum to remove water.

-

Purification: Extract the resulting solid with hot acetone ( 3×20 mL). Filter to remove unreacted KHF2 and inorganic salts. Concentrate the filtrate to ~10 mL, then precipitate the pure R-BF3K by adding diethyl ether (30 mL). Filter and dry.

Protocol B: Photoredox/Ni Dual Catalytic Cross-Coupling[6][8]

Rationale: Ethereal solvents and non-nucleophilic bases are utilized to suppress undesired side reactions, while continuous visible light irradiation maintains the catalytic cycle.

-

Reagent Loading: To an oven-dried 8 mL vial equipped with a stir bar, add the alkyltrifluoroborate (1.5 equiv, 0.30 mmol), aryl bromide (1.0 equiv, 0.20 mmol), Ni(COD)2 (5 mol%), dtbbpy ligand (5 mol%), and the iridium photocatalyst Ir[dFCF3ppy]2(bpy)PF6 (2 mol%).

-

Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with argon (repeat 3 times) to ensure a strictly anaerobic environment (oxygen quenches the excited photocatalyst and radical intermediates).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.0 mL) and 2,2,6,6-tetramethylpiperidine (TMP) (1.5 equiv, 0.30 mmol) via syringe.

-

Irradiation: Place the vial in a photoreactor equipped with blue LEDs ( 450 nm) and a cooling fan to maintain the reaction at ambient temperature ( 25∘C ). Stir vigorously for 24 hours.

-

Validation Check: The reaction mixture should transition from a pale yellow/green to a deep, homogeneous color as the active Ni species are generated.

-

-

Workup: Dilute the mixture with ethyl acetate, wash with water and brine, dry over MgSO4 , and purify via flash chromatography.

Conclusion & Future Perspectives

Potassium organotrifluoroborates have definitively proven themselves as superior alternatives to traditional boronic acids in both classical and modern synthetic methodologies. By leveraging their unique slow-release hydrolysis mechanics, chemists can achieve unprecedented yields in Suzuki-Miyaura couplings[3]. Furthermore, their ability to act as robust radical precursors under photoredox conditions has unlocked the previously elusive domain of sp3 cross-coupling, enabling the rapid, modular assembly of complex three-dimensional architectures critical for modern drug discovery[5][7].

As continuous microflow technologies[8] and automated synthesis platforms advance, the indefinitely stable, solid-state nature of organotrifluoroborates ensures they will remain at the forefront of high-throughput chemical synthesis.

References

-

Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis PNAS URL:[Link]

-

Organotrifluoroborates: Another Branch of the Mighty Oak The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis PMC - NIH URL:[Link]

-

Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates PMC - NIH URL:[Link]

-

Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates Organic Letters - ACS Publications URL:[Link]

-

Accelerating radicals generation by photoredox catalysis from organoborates in continuous microflow reactor Sciforum URL:[Link]

-

Combination of organotrifluoroborates with photoredox catalysis marking a new phase in organic radical chemistry ResearchGate URL:[Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides PMC - NIH URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. sciforum.net [sciforum.net]

Orthogonal Reactivity and Functionalization of the C–Br Bond in Alkyltrifluoroborates: A Strategic Guide for Advanced Cross-Coupling

The synthesis of complex, sp3 -rich molecular architectures is a defining challenge in modern drug development and medicinal chemistry. To navigate this, synthetic chemists increasingly rely on bifunctional "linchpin" reagents. Among the most powerful of these are potassium bromoalkyltrifluoroborates (e.g., BrCH2BF3K ).

These molecules possess two highly orthogonal reactive sites: an electrophilic C(sp3)–Br bond and a nucleophilic –BF3K group. This whitepaper provides an in-depth technical analysis of how to selectively exploit the reactivity of the C–Br bond while preserving the organoboron handle for downstream cross-coupling, detailing the mechanistic causality and self-validating protocols required for successful execution.

Mechanistic Foundations: The Logic of Orthogonal Reactivity

The strategic utility of bromoalkyltrifluoroborates hinges on the profound electronic differences between the two ends of the molecule.

The C–Br bond is classically electrophilic, making it an excellent candidate for bimolecular nucleophilic substitution ( SN2 ). However, the true genius of this reagent class lies in the stability of the trifluoroborate ( –BF3K ) group. Unlike traditional boronic acids ( –B(OH)2 ) or boronate esters ( –BPin ), which possess an empty p-orbital that is highly susceptible to nucleophilic attack and subsequent degradation, the –BF3K moiety is a tetracoordinate, anionic boron species.

Because the boron center is electronically saturated, it exhibits intense electrostatic repulsion toward incoming nucleophiles[1]. This allows the adjacent C–Br bond to undergo harsh SN2 displacement with azides, amines, or alkoxides without compromising the organoboron functional handle.

Diagram 1: Mechanistic basis for the orthogonal stability of the trifluoroborate group during SN2.

Primary Reactivity Pathway: Nucleophilic Substitution ( SN2 )

The primary mode of functionalizing the C–Br bond in these systems is via direct SN2 displacement. Because the –BF3K group is relatively small and inductively electron-withdrawing, it does not sterically hinder the backside attack of incoming nucleophiles. This enables the rapid, high-yielding installation of diverse functional groups, transforming the simple bromomethyl linchpin into complex azido-, amino-, or alkoxy-alkyltrifluoroborates[2][3][4].

Quantitative Data Summary

The following table summarizes the efficiency of the C–Br bond reactivity across various nucleophilic classes:

| Nucleophile Class | Starting Material | Resulting Product | Typical Yield (%) | Reaction Time | Key Reference |

| Sodium Azide ( NaN3 ) | BrCH2BF3K | N3CH2BF3K | 94–98 | 12 h | |

| Secondary Amines ( R2NH ) | BrCH2BF3K | R2NCH2BF3K | 85–95 | 16 h | |

| Alkoxides ( RO− ) | BrCH2BF3K | ROCH2BF3K | 78–92 | 14 h |

Protocol 1: Nucleophilic Azidation of Potassium Bromomethyltrifluoroborate

This protocol details the conversion of the C–Br bond to a C–N 3 bond, generating a stable precursor for downstream "click" chemistry (1,3-dipolar cycloadditions)[5].

Causality of Design: DMSO is selected as the solvent because it is a highly polar aprotic medium that drastically accelerates SN2 kinetics by leaving the nucleophilic azide anion unsolvated and highly reactive. The purification strategy relies entirely on differential solubility rather than chromatography; potassium organotrifluoroborates are highly soluble in polar aprotic solvents (acetone) but completely insoluble in non-polar solvents (diethyl ether).

Step-by-Step Methodology:

-

Reaction Setup: Charge a flame-dried round-bottom flask with potassium bromomethyltrifluoroborate (1.0 equiv) and sodium azide ( NaN3 , 1.5 equiv).

-

Solvent Addition: Add anhydrous DMSO to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

-

Execution: Stir the suspension at 80 °C for 12 hours.

-

Self-Validation Check (In-Process): Withdraw a 50 µL aliquot, evaporate the DMSO under high vacuum, and dissolve in Acetone- d6 . Monitor via 1H NMR. The methylene protons of the starting BrCH2BF3K appear as a broad singlet at ~2.21 ppm[6]. Complete disappearance of this peak and the emergence of a new upfield signal confirms 100% conversion.

-

Workup & Isolation: Remove the bulk DMSO under high vacuum. Extract the remaining solid residue with hot anhydrous acetone. The desired product dissolves, while inorganic salts ( NaBr and excess NaN3 ) remain insoluble.

-

Precipitation: Filter the suspension to remove salts, concentrate the filtrate to a minimal volume, and induce precipitation by rapidly adding cold diethyl ether. Collect the resulting white crystalline solid via vacuum filtration.

Downstream Reactivity: Cross-Coupling of the Preserved Organoboron

Once the C–Br bond has been successfully functionalized, the molecule is primed for the second phase of its orthogonal reactivity: the activation of the –BF3K group. This is typically achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling or Ir/Ni dual photoredox catalysis (single-electron transmetalation)[1][7].

Diagram 2: The sequential, orthogonal functionalization logic of bromoalkyltrifluoroborates.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the newly formed functionalized alkyltrifluoroborate with an aryl halide[8][9].

Causality of Design: Trifluoroborates are robust, but they cannot transmetalate directly to Palladium. They must first undergo in situ hydrolysis to generate a reactive boronic acid or hydroxyboronate intermediate. The use of a biphasic Toluene/ H2O solvent system with Cs2CO3 ensures a slow, controlled hydrolysis. This "slow-release" mechanism maintains a low steady-state concentration of the reactive boronic acid, effectively suppressing competitive protodeboronation (a common failure mode for sp3 boronic acids).

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine the functionalized alkyltrifluoroborate (1.1 equiv), the target aryl bromide (1.0 equiv), PdCl2(dppf)⋅CH2Cl2 (5 mol %), and Cs2CO3 (3.0 equiv).

-

Degassing: Seal the vessel, evacuate under high vacuum, and backfill with dry nitrogen (repeat 3 times).

-

Solvent Addition: Add a thoroughly degassed mixture of Toluene and H2O (10:1 ratio, 0.2 M overall concentration) via syringe.

-

Execution: Heat the vigorously stirring biphasic mixture at 85–100 °C for 16 hours.

-

Self-Validation Check (In-Process): Monitor the reaction visually and analytically. Visually: A persistent yellow/orange solution indicates an active, healthy Pd catalytic cycle. The rapid precipitation of black particulate (Pd black) indicates premature catalyst death. Analytically: Monitor via LC-MS. The disappearance of the aryl halide mass and the emergence of the cross-coupled product mass validates the transmetalation and reductive elimination steps.

-

Workup: Cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4 , concentrate under reduced pressure, and purify the residue via flash column chromatography to yield the final functionalized arylmethyl compound.

References

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic Letters, 8(13), 2767–2770.[Link]

-

Primer, D. N., Karakaya, I., Tellis, J. C., & Molander, G. A. (2015). Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling. Journal of the American Chemical Society, 137(6), 2195–2198.[Link]

-

Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259.[Link]

-

Broom, T., et al. (2020). The Synthesis of Bromomethyltrifluoroborates Through Continuous Flow Chemistry. Organic Process Research & Development.[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Potassium (4-bromobutyl)trifluoroborate

Introduction: The Ascendancy of Alkyltrifluoroborates in Modern Cross-Coupling

The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While traditionally reliant on boronic acids and esters, the emergence of potassium organotrifluoroborates has marked a significant advancement in the field.[3][4] These crystalline, air- and moisture-stable salts offer substantial advantages over their trigonal counterparts, which are often prone to decomposition pathways such as protodeboronation and oxidative degradation.[5][6] The tetracoordinate nature of the boron atom in trifluoroborates confers this enhanced stability, rendering them as "protected" forms of boronic acids that can be unmasked under the reaction conditions.[3][7]

This guide focuses on a particularly valuable building block: Potassium (4-bromobutyl)trifluoroborate . This reagent is bifunctional, possessing both a nucleophilic organotrifluoroborate for the Suzuki-Miyaura coupling and a terminal bromide that serves as a handle for subsequent synthetic transformations. This dual reactivity makes it an exceptionally useful tool for the rapid elaboration of molecular complexity, particularly in the synthesis of pharmaceutical intermediates and other high-value chemical entities.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling of potassium alkyltrifluoroborates follows a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[8] A key distinction from couplings involving boronic acids is the initial hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is the active species in the transmetalation step.

The catalytic cycle can be broken down into three fundamental steps:

-

Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the organic halide (Ar-X), forming a palladium(II) intermediate.

-

Transmetalation: The crucial carbon-carbon bond-forming step. The base plays a critical role here, activating the boronic acid (formed from the hydrolysis of the trifluoroborate) to facilitate the transfer of the alkyl group from boron to the palladium center.[9][10]

-

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the active palladium(0) catalyst.[2][8]

Figure 1: The Suzuki-Miyaura catalytic cycle with potassium alkyltrifluoroborates.

Application Notes: Optimizing the Coupling Reaction

The success of the Suzuki-Miyaura coupling with potassium (4-bromobutyl)trifluoroborate hinges on the judicious selection of several key reaction parameters.

Catalyst and Ligand Selection

For the coupling of sp3-hybridized organoborons, which are known to be more challenging than their sp2 counterparts due to the potential for β-hydride elimination, the choice of catalyst and ligand is paramount.[11]

-

Palladium Source: Palladium(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf)·CH₂Cl₂ are commonly employed.[11][12][13] These are reduced in situ to the active Pd(0) species.

-

Phosphine Ligands: Electron-rich and bulky phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the palladium catalyst.

-

For Aryl Bromides and Triflates: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and widely used ligand for these couplings.[3][13]

-

For Aryl Chlorides: More sterically demanding and electron-rich ligands like RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often necessary to achieve high yields with these less reactive electrophiles.[3][14]

-

The Critical Role of the Base and Solvent System

The base is not merely a spectator; it is essential for the activation of the boron reagent.[7][9]

-

Base Selection: Inorganic bases are typically used. Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective for the coupling of alkyltrifluoroborates.[3][11][13] Other bases such as K₂CO₃ and K₃PO₄ can also be effective, depending on the specific substrates.[11][12]

-

Solvent System: A biphasic solvent system, typically a mixture of an organic solvent and water, is crucial.[3][13] The water is necessary for the hydrolysis of the trifluoroborate to the corresponding boronic acid.[15][16] Common solvent mixtures include:

The presence of water is essential, and its slow hydrolysis of the trifluoroborate to the boronic acid can be advantageous in preventing side reactions.[15][16]

Reaction Temperature and Time

Elevated temperatures, typically in the range of 80-100 °C, are generally required to drive the reaction to completion, especially with less reactive electrophiles like aryl chlorides.[11][14] Reaction times can vary from a few hours to overnight, and progress can be monitored by techniques such as TLC, GC-MS, or LC-MS.

| Parameter | Recommended Conditions | Rationale & Citation |

| Palladium Precatalyst | Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%) | Robust and effective for sp³-sp² couplings.[11][12][13] |

| Ligand | Aryl Bromides/Triflates: dppf (1-5 mol%)Aryl Chlorides: RuPhos or XPhos (2-10 mol%) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[3][14] |

| Base | Cs₂CO₃ or K₂CO₃ (2-3 equivalents) | Promotes hydrolysis of the trifluoroborate and activates the resulting boronic acid for transmetalation.[3][11][13] |

| Solvent System | Toluene/H₂O or THF/H₂O (e.g., 4:1 v/v) | The aqueous phase is essential for the in-situ generation of the boronic acid from the trifluoroborate salt.[13][15][16] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome activation barriers, particularly for less reactive electrophiles.[11][14] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium catalyst. |

Table 1: Summary of Optimized Reaction Conditions.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of potassium (4-bromobutyl)trifluoroborate with an aryl bromide.

Materials:

-

Potassium (4-bromobutyl)trifluoroborate

-

Aryl bromide (1.0 eq)

-

Pd(OAc)₂ (0.025 eq)

-

RuPhos (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Toluene (anhydrous)

-

Deionized Water

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add potassium (4-bromobutyl)trifluoroborate (1.1 eq), the aryl bromide (1.0 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.025 eq), and RuPhos (0.05 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene and deionized water (e.g., a 4:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

-

Reaction: Place the reaction vessel in a preheated oil bath at 85 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure a properly deoxygenated reaction setup. Use fresh, high-purity catalyst and ligand. |

| Insufficiently active electrophile | For aryl chlorides, switch to a more active ligand system (e.g., XPhos). Increase reaction temperature. | |

| Poor hydrolysis of trifluoroborate | Ensure adequate water is present in the solvent system. | |

| Formation of Homocoupled Byproducts | Oxidative homocoupling of the boronic acid | Maintain a strictly inert atmosphere. Ensure efficient stirring. |

| Protodeboronation | Presence of protic impurities | Use anhydrous solvents. Ensure the base is of high quality. |

| Decomposition of Product | Product instability under reaction conditions | If the product is base-sensitive, consider using a milder base like K₃PO₄. Reduce reaction time if possible. |

Conclusion

Potassium (4-bromobutyl)trifluoroborate is a highly versatile and stable reagent for Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature allows for the introduction of a flexible alkyl chain with a terminal bromide, opening up avenues for further synthetic diversification. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance, making this an invaluable tool in the arsenal of modern organic synthesis.

References

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Choi, B., et al. (2011). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Bulletin of the Korean Chemical Society, 32(3), 1035-1038. [Link]

-

Schmidt, A. W., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(5), 2504–2510. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–846. [Link]

-

Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 11(15), 9504–9513. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2008(26), 4392-4398. [Link]

-

Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Bio, A. M., et al. (2012). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 16(5), 1037–1042. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Vadday, P. K., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7575–7578. [Link]

-

Lim, S.-E. (2010). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. University of Pennsylvania. [Link]

-

Molander, G. A., & Traister, K. M. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(15), 3243–3246. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Prakash, G. K. S., et al. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 93. [Link]

-

Organic Chemistry Portal. Potassium trifluoroborate synthesis by hydroboration or C-B coupling reaction. [Link]

-

Jean, M. (2015). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pure.ed.ac.uk [pure.ed.ac.uk]

- 17. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

palladium-catalyzed cross-coupling of primary alkyltrifluoroborates

An Application Guide to the Palladium-Catalyzed Cross-Coupling of Primary Alkyltrifluoroborates

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide focuses on the use of potassium primary alkyltrifluoroborates as robust, versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions. These reagents offer significant advantages over traditional organoboron compounds, including exceptional stability to air and moisture, ease of handling, and predictable reactivity.[2][3] We will explore the mechanistic underpinnings of the catalytic cycle, delve into the critical reaction parameters that govern success, and provide detailed, field-proven protocols for coupling with a range of electrophiles, from activated aryl triflates to challenging aryl chlorides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology for the synthesis of complex molecules.

The Strategic Advantage of Potassium Alkyltrifluoroborates (R-BF₃K)

The selection of the organoboron reagent is critical to the success of a Suzuki-Miyaura coupling. While boronic acids and esters are widely used, they suffer from drawbacks such as potential trimerization and susceptibility to protodeboronation, often necessitating the use of excess reagent.[3][4] Potassium alkyltrifluoroborates emerge as superior alternatives for several key reasons:

-

Exceptional Stability : As crystalline solids, they are indefinitely stable to air and moisture, allowing for easy storage and handling without special precautions.[5][6]

-

Enhanced Nucleophilicity : The tetracoordinate boron center in the trifluoroborate salt enhances the nucleophilicity of the alkyl group compared to its boronic acid or ester counterparts, facilitating the crucial transmetalation step.[5]

-

Monomeric Structure : Unlike boronic acids which can form cyclic trimers, organotrifluoroborates exist as well-defined monomers, ensuring accurate stoichiometry in reactions.[3]

-

Robustness : The strong boron-fluorine bonds render the C-B bond inert to a wide range of reaction conditions until "unmasked" by the base and palladium catalyst in the cross-coupling reaction, making them effectively a protected form of boronic acids.[1][7]

The Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed cross-coupling of alkyltrifluoroborates follows the general mechanistic pathway of the Suzuki-Miyaura reaction, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The process is initiated by a coordinatively unsaturated Pd(0) complex.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-electrophile bond (e.g., C-Br, C-Cl, C-OTf) of the coupling partner, forming a square-planar Pd(II) complex.[9][10]

-

Transmetalation : This is often the rate-determining step.[11] The alkyltrifluoroborate must be activated by a base. The base facilitates the exchange of a fluoride ion on the boron with a hydroxide or alkoxide, creating a more reactive boronate species. This species then transfers its alkyl group to the Pd(II) center, displacing the halide or triflate and forming an organopalladium(II) intermediate.[12] The presence of water is often essential for this step to proceed efficiently.[5]

-

Reductive Elimination : The two organic groups (the alkyl group from the trifluoroborate and the aryl/alkenyl group from the electrophile) on the Pd(II) center couple and are eliminated from the metal center. This step forms the new C-C bond and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][10]

Caption: Figure 1: Catalytic Cycle for Primary Alkyltrifluoroborates.

Key Reaction Parameters and Optimization

The success and efficiency of the cross-coupling reaction depend on a careful selection of catalyst, ligand, base, and solvent. The optimal conditions can vary significantly based on the electrophile used (e.g., aryl chloride vs. aryl bromide).

| Parameter | Recommended Reagents & Conditions | Rationale & Expert Insights |

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ | Pd(OAc)₂ is often used for its cost-effectiveness and is paired with bulky phosphine ligands for challenging substrates.[1][13] PdCl₂(dppf)·CH₂Cl₂ is an air-stable precatalyst that is highly effective for coupling with bromides and triflates.[5][14] |

| Ligand | For Aryl Chlorides: RuPhos, XPhosFor Aryl/Alkenyl Bromides & Triflates: dppf | Aryl chlorides require highly electron-rich and bulky phosphine ligands like RuPhos to facilitate the difficult oxidative addition step.[1][7] For more reactive bromides and triflates, dppf provides a good balance of stability and activity.[5] |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Cesium carbonate (Cs₂CO₃) is highly effective, particularly for triflate and bromide electrophiles, due to its high solubility and basicity which promotes the activation of the trifluoroborate.[5][7] Potassium carbonate (K₂CO₃) is a more economical choice that works well with the Pd(OAc)₂/RuPhos system for aryl chlorides.[1][13] |

| Solvent System | Toluene/H₂O, THF/H₂O | A biphasic solvent system is crucial. Water is essential for the hydrolysis and activation of the trifluoroborate salt, enabling transmetalation.[5] Toluene is preferred for higher temperatures needed for aryl chloride activation, while THF is suitable for more reactive electrophiles.[1][5] The ratio is often optimized, for example, a 10:1 organic/water mixture.[13] |